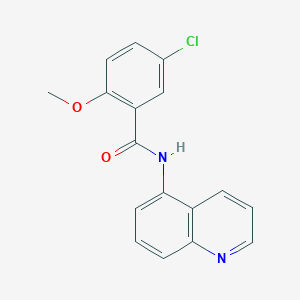![molecular formula C17H15NO3 B5785730 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5785730.png)
2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various physiological and pathological processes.
Mecanismo De Acción
2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitor VIII inhibits the activity of 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione by binding to the ATP-binding site of the enzyme. 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, gene expression, and cell proliferation. Inhibition of 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione activity leads to the modulation of downstream signaling pathways, such as the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway.
Biochemical and Physiological Effects
2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitor VIII has been shown to have various biochemical and physiological effects. It has been shown to increase glycogen synthesis in skeletal muscle cells, promote neurite outgrowth in neuronal cells, and inhibit the proliferation of cancer cells. 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitor VIII has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitor VIII is its potency and specificity for 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione. It has been shown to be more potent and selective than other 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitors, such as lithium and SB-216763. However, one of the limitations of 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitor VIII is its solubility in aqueous solution, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitor VIII in scientific research. One potential direction is the development of more potent and selective 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitors for therapeutic use in neurodegenerative diseases, cancer, and other pathological conditions. Another direction is the investigation of the role of 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione in other biological processes, such as autophagy, apoptosis, and circadian rhythms. Finally, the use of 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitor VIII in combination with other drugs or therapies may provide new avenues for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitor VIII involves the reaction of 3-methylphenol with epichlorohydrin to form 2-(3-methylphenoxy)propanol, which is then reacted with phthalic anhydride to obtain 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione. The yield of the synthesis is approximately 60%.
Aplicaciones Científicas De Investigación
2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitor VIII has been used extensively in scientific research to investigate the role of 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione in various biological processes. It has been shown to inhibit 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione activity in vitro and in vivo, leading to the modulation of downstream signaling pathways. 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitor VIII has been used to study the role of 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione in neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been used to investigate the role of 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione in cancer, diabetes, and inflammation.
Propiedades
IUPAC Name |
2-[2-(3-methylphenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-5-4-6-13(11-12)21-10-9-18-16(19)14-7-2-3-8-15(14)17(18)20/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAANELNOXXKQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5785657.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)
![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)

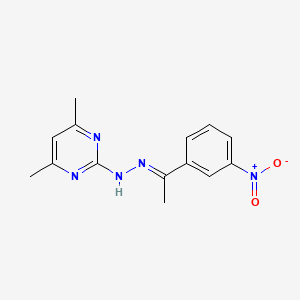
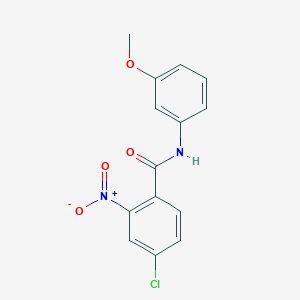
![4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5785687.png)
![5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5785695.png)
![2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5785700.png)
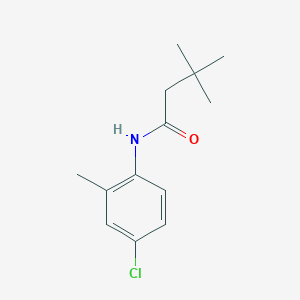
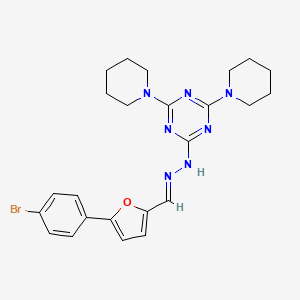
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5785714.png)
![N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5785721.png)
